molecular formula C19H27N3O2 B7171916 N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide

N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide

Cat. No.: B7171916
M. Wt: 329.4 g/mol
InChI Key: MJIZKFVFENGDLF-UHFFFAOYSA-N
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Description

N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a phenyl group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(23)20-13-15-7-9-16(10-8-15)19(24)22-12-4-6-18(22)17-5-3-11-21(17)2/h7-10,17-18H,3-6,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIZKFVFENGDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2C3CCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the acetamide group through an amidation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. Continuous flow reactors could also be employed to enhance reaction rates and product consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial in maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[4-[2-(1-methylpyrrolidin-2-yl)pyrrolidine-1-carbonyl]phenyl]methyl]acetamide include other pyrrolidine derivatives and acetamide-containing molecules. Examples include:

  • 2-Pyrrolidin-2-ylpyridine
  • N-phenylacetamide
  • N-methylpyrrolidine

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological molecules and chemical reagents, making it a valuable compound for research and development in various fields.

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